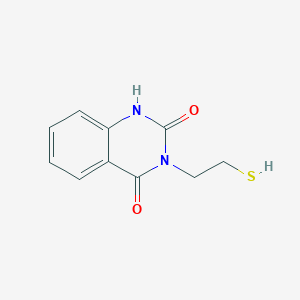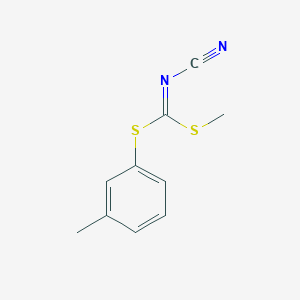
Methyl 3-methylphenyl cyanocarbonodithioimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methylphenyl cyanocarbonodithioimidate, commonly known as MTCI, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism. MTCI has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
作用機序
MTCI works by inhibiting the enzyme Methyl 3-methylphenyl cyanocarbonodithioimidate, which is a negative regulator of insulin signaling. By inhibiting Methyl 3-methylphenyl cyanocarbonodithioimidate, MTCI enhances insulin sensitivity and promotes glucose uptake in cells, leading to improved glucose metabolism. MTCI has also been shown to activate the enzyme AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism.
生化学的および生理学的効果
MTCI has been shown to have a number of biochemical and physiological effects in animal models. These include improved glucose tolerance, increased insulin sensitivity, reduced inflammation, and increased antioxidant capacity. MTCI has also been shown to reduce body weight and fat mass in obese animals, suggesting potential applications in the treatment of obesity.
実験室実験の利点と制限
MTCI has several advantages as a research tool. It is a potent and selective inhibitor of Methyl 3-methylphenyl cyanocarbonodithioimidate, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism and insulin signaling. MTCI is also relatively stable and easy to synthesize, which makes it a convenient compound for laboratory experiments.
However, there are also limitations to the use of MTCI in research. It is a toxic compound and must be handled with care. MTCI has also been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
将来の方向性
There are several potential future directions for research on MTCI. One area of interest is the development of more potent and selective inhibitors of Methyl 3-methylphenyl cyanocarbonodithioimidate based on the structure of MTCI. Another area of interest is the study of the effects of MTCI on other metabolic pathways, such as lipid metabolism and mitochondrial function. Finally, there is potential for the development of MTCI-based therapies for the treatment of diabetes, obesity, and other metabolic disorders.
合成法
MTCI can be synthesized through a multi-step process involving the reaction of 3-methylphenyl isothiocyanate with methyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with carbon disulfide and a reducing agent such as sodium borohydride to yield MTCI.
科学的研究の応用
MTCI has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. MTCI has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
特性
CAS番号 |
152381-93-6 |
|---|---|
製品名 |
Methyl 3-methylphenyl cyanocarbonodithioimidate |
分子式 |
C10H10N2S2 |
分子量 |
222.3 g/mol |
IUPAC名 |
[(3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H10N2S2/c1-8-4-3-5-9(6-8)14-10(13-2)12-7-11/h3-6H,1-2H3 |
InChIキー |
WBTOGBUBDORZDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(=NC#N)SC |
正規SMILES |
CC1=CC(=CC=C1)SC(=NC#N)SC |
同義語 |
Methyl(3-methylphenyl)cyanocarbonimidodithioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



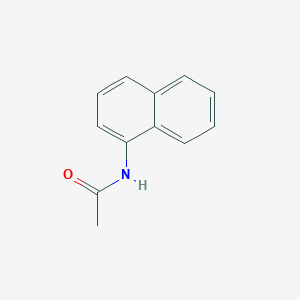
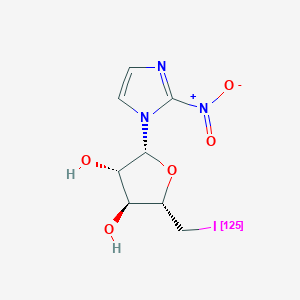
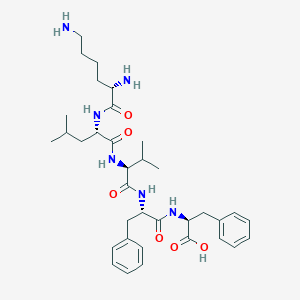
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
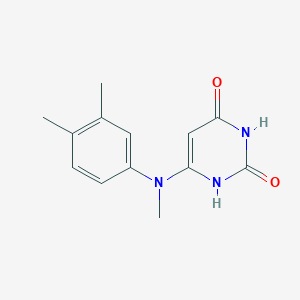
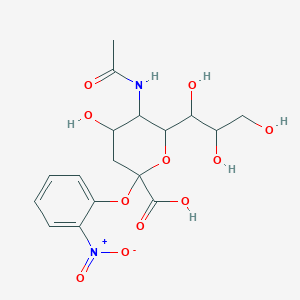
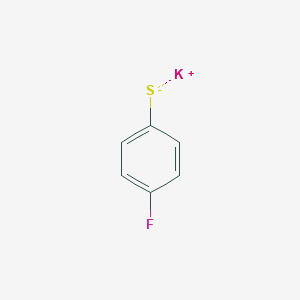
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
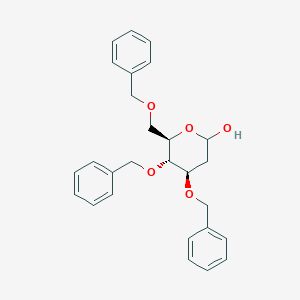
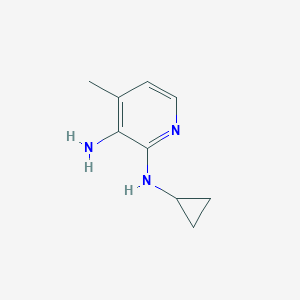
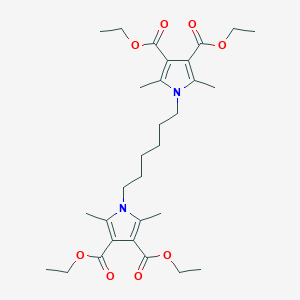
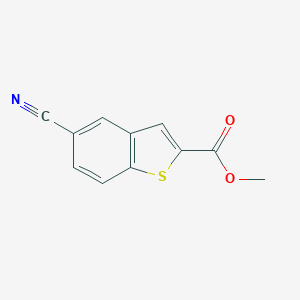
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
